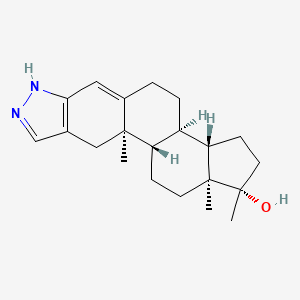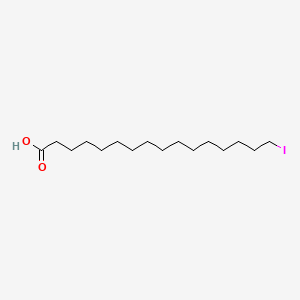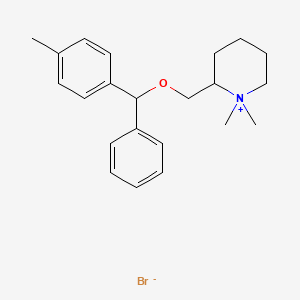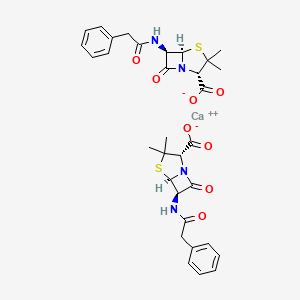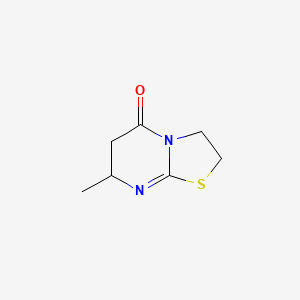
Iodocetylic acid (123I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodocetylic acid I 123 is a radiolabeled derivative of cetylic acid. It is primarily used in nuclear medicine for diagnostic purposes, particularly for in vivo diagnosis of the myocardium . The compound is characterized by the presence of iodine-123, a radioactive isotope of iodine, which makes it useful for imaging and diagnostic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodocetylic acid I 123 involves the iodination of cetylic acidThe reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the iodination process .
Industrial Production Methods: Industrial production of iodocetylic acid I 123 follows similar synthetic routes but on a larger scale. The process is carefully monitored to maintain the purity and specific activity of the iodine-123 isotope. The production involves stringent quality control measures to ensure the safety and efficacy of the compound for medical use .
Chemical Reactions Analysis
Types of Reactions: Iodocetylic acid I 123 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in iodocetylic acid I 123 can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the iodine atom .
Scientific Research Applications
Iodocetylic acid I 123 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled tracer in chemical studies to track the movement and interaction of molecules.
Biology: Employed in biological research to study metabolic pathways and enzyme activities.
Medicine: Utilized in nuclear medicine for diagnostic imaging, particularly for myocardial perfusion imaging to assess heart function.
Industry: Applied in the development of radiopharmaceuticals and diagnostic agents for various medical conditions
Mechanism of Action
The mechanism of action of iodocetylic acid I 123 involves its uptake and incorporation into biological tissues. Once administered, the compound is absorbed and distributed in the body, where the iodine-123 isotope emits gamma radiation. This radiation can be detected using imaging equipment, allowing for the visualization of the distribution and concentration of the compound in the body. The molecular targets and pathways involved include the thyroid gland and myocardial tissues, where the compound is preferentially taken up .
Comparison with Similar Compounds
Iodoacetic Acid: Another iodinated compound used in biochemical research, particularly for modifying cysteine residues in proteins.
Iodine-123 Labeled Compounds: Various other compounds labeled with iodine-123 are used for diagnostic imaging, such as sodium iodide I 123 and iodoamphetamine I 123.
Uniqueness: Iodocetylic acid I 123 is unique due to its specific application in myocardial imaging and its radiolabeled nature, which allows for precise and non-invasive diagnostic studies. Its ability to provide detailed images of heart function sets it apart from other similar compounds .
Properties
CAS No. |
54510-20-2 |
|---|---|
Molecular Formula |
C16H31IO2 |
Molecular Weight |
378.32 g/mol |
IUPAC Name |
16-(123I)iodanylhexadecanoic acid |
InChI |
InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)/i17-4 |
InChI Key |
RNTWMPKPEATMJA-HHRLKWFBSA-N |
Isomeric SMILES |
C(CCCCCCCC(=O)O)CCCCCCC[123I] |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


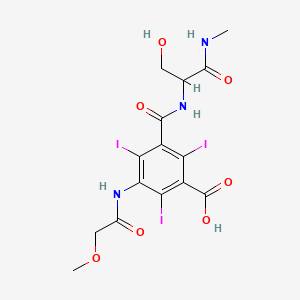
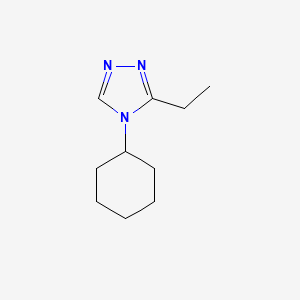
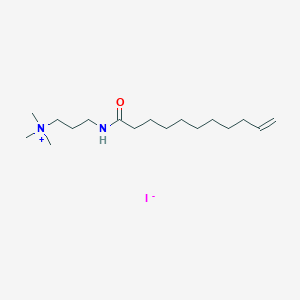
![[26-[[1-(Diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858876.png)
![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858881.png)
![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B10858896.png)

